molecular formula C9H7F3O4 B1435856 5-Methoxy-2-(trifluoromethoxy)benzoic acid CAS No. 433330-73-5

5-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B1435856
CAS No.: 433330-73-5
M. Wt: 236.14 g/mol
InChI Key: DHAFHABDEMTSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O4 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-2-3-7(16-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAFHABDEMTSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264734
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433330-73-5
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433330-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Safety data sheet (SDS) for 5-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 5-Methoxy-2-(trifluoromethoxy)benzoic Acid

Part 1: Executive Summary & Scientific Context

The Bioisostere Advantage in Drug Design this compound is a specialized fluorinated building block primarily utilized in the synthesis of pharmaceutical candidates. Its core value lies in the trifluoromethoxy (-OCF₃) group. In medicinal chemistry, the -OCF₃ moiety is a superior bioisostere for the methoxy (-OCH₃) group.

  • Metabolic Stability: Unlike -OCH₃, the -OCF₃ group is resistant to oxidative O-dealkylation by cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric penalty of larger alkyl groups.
    
  • Conformational Locking: The ortho-substitution pattern (2-position) relative to the carboxylic acid induces specific torsional constraints, often locking the molecule into a bioactive conformation favored by target enzymes or receptors.

Scope of this Guide This document transcends a standard Safety Data Sheet (SDS). It provides a field-validated protocol for the safe handling, storage, and experimental application of this compound, designed for researchers who prioritize data integrity and personal safety.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Technical Specifications

ParameterData
Chemical Name This compound
CAS Number 433330-73-5
Molecular Formula

Molecular Weight 236.15 g/mol
Physical State Solid (White to Off-white powder)
SMILES COc1cc(C(=O)O)c(OC(F)(F)F)cc1
Acidity (pKa) ~3.5 (Predicted; stronger acid than benzoic acid due to electron-withdrawing -OCF₃)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility.[1][2]

Part 3: Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / EU CLP) While specific toxicological data for this exact isomer is limited, structural analogs (fluorinated benzoic acids) dictate the following Warning level classification. Treat as a hazardous substance.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The "Hidden" Hazard: Fluorine Content Unlike standard organic acids, the presence of the trifluoromethoxy group introduces a critical waste disposal hazard.

  • Combustion Risk: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard organic respirators are insufficient for thermal decomposition byproducts.

  • Acidity: The electron-withdrawing nature of the -OCF₃ group at the ortho position increases the acidity of the carboxylic acid functionality. It is more corrosive to mucous membranes than non-fluorinated analogs.

Part 4: Technical Handling Protocol (SOP)

Objective: To transfer and solubilize the compound without static dispersion or moisture contamination.

The "Static-Free" Weighing Workflow Fluorinated solids are notorious for high static charge, causing "jumping" during weighing. This leads to mass inaccuracy and potential inhalation exposure.

Step-by-Step Methodology:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation (hydrolysis risk is low, but moisture affects stoichiometry).

  • Ionization: Use an anti-static gun (e.g., Zerostat) or a benchtop ionizer directed at the spatula and weighing boat for 10 seconds.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate triboelectric charge.

  • Dissolution:

    • Preferred Solvent: DMSO-d6 (for NMR) or anhydrous DMF (for coupling reactions).

    • Protocol: Add solvent to the solid. Do not add solid to the solvent to avoid splashing of the acidic solution.

Experimental Workflow Diagram The following diagram illustrates the decision logic for safe handling and emergency response.

SafeHandling cluster_emergency Emergency Response Logic Start Start: Handling 433330-73-5 PPE 1. PPE Check: Nitrile Gloves + Lab Coat + Goggles Start->PPE Weighing 2. Weighing Protocol: Anti-static treatment required PPE->Weighing Pass Solvent 3. Solubilization: DMSO / MeOH / DCM Weighing->Solvent Avoid Plastic Spatulas Reaction 4. Reaction Setup: Amide Coupling / Esterification Solvent->Reaction Dissolved Waste 5. Disposal: Halogenated Organic Waste Reaction->Waste Post-Rxn Exposure Exposure Event Skin Skin Contact: Wash 15min + Soap Exposure->Skin Dermal Eye Eye Contact: Flush 15min + Medical Attn Exposure->Eye Ocular Inhale Inhalation: Fresh Air + Oxygen if needed Exposure->Inhale Respiratory

Figure 1: Operational workflow for handling fluorinated benzoic acids, including integrated emergency logic.

Part 5: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration prevents slow decarboxylation or degradation over long-term storage (months/years).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic containers due to potential leaching of plasticizers by the lipophilic -OCF₃ group.

Part 6: Waste Disposal & Environmental Compliance

Critical Directive: Do NOT dispose of this compound in the general organic waste stream if your facility separates halogenated waste.

  • Classification: Halogenated Organic Waste .

  • Rationale: Incineration of this compound requires scrubbers capable of neutralizing Hydrogen Fluoride (HF). Standard incinerators may be damaged by the fluorine content.

  • Labeling: Clearly mark waste containers with "Contains Fluorinated Organics" to alert waste management personnel.

References

  • BLD Pharm. (2023).[5][6] Safety Data Sheet: this compound (CAS 433330-73-5).[1][7][8] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Accela ChemBio. (2023). Product Catalog: this compound. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 5-Methoxy-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the design of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to achieve this, profoundly influencing properties such as metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on the unique potential of this compound, a scaffold that combines the advantageous electronic properties of the trifluoromethoxy group with the well-established utility of the benzoic acid framework. While this specific molecule is a relatively underexplored building block, an analysis of its constituent parts provides a compelling rationale for its application in the development of next-generation therapeutics. This document will dissect the individual contributions of its key functional groups, propose synthetic strategies, and outline its potential as a core scaffold in innovative drug design campaigns.

Physicochemical Properties and Structural Features

The unique substitution pattern of this compound provides a distinct set of physicochemical characteristics that are highly relevant for its application in medicinal chemistry. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C9H7F3O3
Molecular Weight 220.15 g/mol
Physical Form White to Yellow Solid[1]
InChI Key JMDOWBGYPYBWDC-UHFFFAOYSA-N[1]

The presence of both a methoxy and a trifluoromethoxy group on the benzoic acid ring creates a unique electronic and steric environment. The trifluoromethoxy group at the 2-position is a strong electron-withdrawing group, which can significantly impact the acidity of the carboxylic acid. The methoxy group at the 5-position, being electron-donating, further modulates the electronic character of the aromatic ring. This electronic push-pull relationship can influence the molecule's interaction with biological targets.

The Trifluoromethoxy Group: A Superior Bioisostere

The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent that offers several advantages over the more common methoxy (-OCH3) group.[2][3] Its incorporation into drug candidates is a strategy to fine-tune physicochemical properties and enhance binding affinity.[2][3]

Key advantages of the trifluoromethoxy group include:

  • Increased Lipophilicity : The -OCF3 group is significantly more lipophilic than a methoxy group, which can enhance membrane permeability and oral bioavailability.[2]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, a common liability for methoxy groups.[2] This can lead to an improved pharmacokinetic profile and a longer half-life.

  • Modulation of pKa : As a strong electron-withdrawing group, the -OCF3 group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target engagement and pharmacokinetic properties.

  • Unique Conformational Effects : The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

The trifluoromethoxy group is found in several FDA-approved drugs, including the amyotrophic lateral sclerosis treatment riluzole and the anti-cancer agent sonidegib, demonstrating its clinical relevance.[2]

The Benzoic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The benzoic acid scaffold is a common feature in a vast number of biologically active compounds.[4] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[4] The biological activity of benzoic acid derivatives is heavily influenced by the type and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[4]

Derivatives of benzoic acid have shown a wide range of biological activities, including anti-inflammatory, anticancer, and anti-sickling properties.[5][6][7] The versatility of the benzoic acid core makes it an attractive starting point for the design of new therapeutic agents.

Synergistic Potential and Therapeutic Applications

The combination of the trifluoromethoxy and methoxy groups on a benzoic acid scaffold in this compound presents a unique opportunity for synergistic effects. This scaffold can be envisioned as a key building block for the synthesis of novel compounds in several therapeutic areas:

  • Oncology : The antiproliferative activity of many benzoic acid derivatives is well-documented.[5] The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group could lead to the development of more potent and bioavailable anticancer agents.

  • Inflammation and Immunology : The anti-inflammatory potential of substituted benzoic acids could be enhanced by the unique electronic properties of this scaffold.[7]

  • Neurodegenerative Diseases : The ability of the trifluoromethoxy group to improve blood-brain barrier penetration could be leveraged to design novel CNS-active agents.

The core structure of this compound can be readily derivatized, particularly at the carboxylic acid functional group, to generate a library of amides, esters, and other analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

Synthetic Workflow A 4-Methoxyphenol B 2-Bromo-4-methoxyphenol A->B Bromination C 1-Bromo-5-methoxy-2-(trifluoromethoxy)benzene B->C Trifluoromethoxylation D This compound C->D Carboxylation

Caption: A proposed synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

This protocol describes a potential method for the synthesis of the title compound.

Materials:

  • 1-Bromo-5-methoxy-2-(trifluoromethoxy)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalyst)

  • Dry ice (solid CO2)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.

  • Add anhydrous THF to the flask, followed by a solution of 1-bromo-5-methoxy-2-(trifluoromethoxy)benzene in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture in portions, allowing the temperature to slowly rise to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Evaluation of Antiproliferative Activity using the MTT Assay

This protocol details a standard method for assessing the anticancer potential of derivatives of this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[5]

Conclusion and Future Directions

This compound represents a promising, yet underutilized, scaffold for medicinal chemistry. The strategic combination of a metabolically robust, lipophilic trifluoromethoxy group with the versatile benzoic acid core provides a strong foundation for the design of novel therapeutic agents with potentially superior pharmacokinetic and pharmacodynamic properties. The exploration of this scaffold in various therapeutic areas, guided by the principles of structure-activity relationship studies, is a promising avenue for future drug discovery efforts. The synthetic and screening protocols provided herein offer a starting point for researchers to unlock the full potential of this intriguing molecular architecture.

References

  • 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0 | Chemsrc. (2025, August 20). Chemsrc. Retrieved February 23, 2026, from [Link]

  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 23, 2026, from [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved February 23, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015, May). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Methoxy-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

This guide details the strategic application of 5-Methoxy-2-(trifluoromethoxy)benzoic acid (CAS: 433330-73-5) as a high-value building block in drug discovery.[1]

The molecule combines two critical functionalities: an electron-donating methoxy group at the meta position (relative to the acid) and a strongly electron-withdrawing, lipophilic trifluoromethoxy (-OCF

1Lipophilic Efficiency (LipE)

This document provides physicochemical profiling, rational structure-activity relationship (SAR) logic, and validated protocols for overcoming the steric and electronic challenges associated with its derivatization.

Physicochemical Profile & SAR Logic

The trifluoromethoxy group is often termed a "super-halogen" due to its electronic similarity to chlorine but with significantly distinct steric and lipophilic properties.

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 236.15 g/mol Fragment-based drug design compliant.[1]
Hansch

(Lipophilicity)
+1.04 (for -OCF

)
Increases membrane permeability and BBB penetration significantly more than -CF

or -Cl.[1]
Hammett

+0.35Electron-withdrawing; deactivates the ring, lowers pKa of the acid.
Conformation OrthogonalThe -OCF

bond often lies orthogonal to the aromatic ring, creating a unique 3D shape that differs from planar methoxy groups.[2]
Metabolic Stability HighBlocks CYP450 oxidation at the 2-position; the C-F bond energy (approx. 116 kcal/mol) prevents oxidative dealkylation.
SAR Rationale: The "Fluorine Effect"

The 2-position -OCF

  • Conformational Locking: The steric bulk of the -OCF

    
     group (Van der Waals volume 
    
    
    38 Å
    
    
    , similar to an isopropyl group) forces the adjacent carboxylic acid/amide out of planarity. This can be exploited to lock bioactive conformations that match receptor binding pockets.
  • Metabolic Blocking: The 5-methoxy group is a potential site for O-demethylation.[1] However, the electron-withdrawing nature of the 2-OCF

    
     reduces the electron density of the ring, potentially slowing down oxidative metabolism at the distal 5-position compared to a non-fluorinated analog.[1]
    

Visualizing the Strategic Utility

SAR_LogicCore5-Methoxy-2-(trifluoromethoxy)benzoic acidOCF32-OCF3 Group(The Shield)Core->OCF3OMe5-OMe Group(The Anchor)Core->OMeAcidCOOH Group(The Handle)Core->AcidLipophilicityIncreases LogP(Membrane Permeability)OCF3->LipophilicityHansch π +1.04MetabStabBlocks MetabolicAttack (CYP450)OCF3->MetabStabHBondH-Bond Acceptor(Receptor Interaction)OMe->HBondDerivAmide Coupling(Scaffold Extension)Acid->Deriv

Figure 1: Structural dissection of the molecule highlighting the functional role of each substituent in medicinal chemistry applications.[1]

Experimental Protocols

Challenge: Ortho-Substitution Sterics

The -OCF

1
Protocol A: High-Yield Amide Coupling (T3P Method)

Objective: Coupling this compound with a secondary amine.[1] Rationale: Propylphosphonic anhydride (T3P) is chosen for its ability to drive reactions of sterically hindered acids with low epimerization risk and easy workup (water-soluble byproducts).[1]

Reagents:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: Target secondary amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, dissolve 1.0 mmol of the benzoic acid derivative and 1.1 mmol of the amine in 5 mL of EtOAc.

  • Base Addition: Add 3.0 mmol of DIPEA. The solution may warm slightly.

  • Activation: Cool the mixture to 0°C. Dropwise add 1.5 mmol of T3P solution.

    • Note: Maintaining 0°C during addition suppresses potential side reactions, though the acid is relatively stable.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

    • QC Check: Monitor by LCMS. The electron-deficient ring may make the activated intermediate reactive; ensure the amine is not the limiting reagent if it is volatile.

  • Workup: Quench with water (5 mL). Separate phases. Wash the organic layer with 0.5M HCl (to remove unreacted amine), sat. NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    , filter, and concentrate.
Protocol B: Reduction to Benzyl Alcohol

Objective: Converting the acid to 5-Methoxy-2-(trifluoromethoxy)benzyl alcohol. Rationale: Borane-DMS is preferred over LiAlH

Reagents:

  • Acid: 1.0 equiv

  • Reducing Agent: Borane dimethyl sulfide complex (BH

    
    ·DMS) (2.0 M in THF) (1.2 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Under Nitrogen/Argon atmosphere, dissolve the acid in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Addition: Add BH

    
    ·DMS dropwise over 10 minutes. Gas evolution (H
    
    
    ) will occur—ensure venting.
  • Reflux: Warm to RT, then heat to gentle reflux (65°C) for 2 hours to ensure completion.

    • Mechanism:[2] The electron-withdrawing -OCF

      
       decreases the electrophilicity of the carbonyl carbon slightly, making reflux necessary for full conversion compared to simple benzoic acids.[1]
      
  • Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and Brine.

Synthetic Workflow Diagram

WorkflowSMStarting Material:5-Methoxy-2-(trifluoromethoxy)benzoic acidCond1Condition A:T3P, DIPEA, AmineEtOAc, RTSM->Cond1Cond2Condition B:BH3·DMS, THFRefluxSM->Cond2Prod1Product A:Amide Derivative(Library Synthesis)Cond1->Prod1  High Yield  Inter1Intermediate:Benzyl AlcoholCond2->Inter1Cond3Oxidation:Dess-Martin PeriodinaneInter1->Cond3Prod2Product B:Benzaldehyde(For Reductive Amination)Cond3->Prod2

Figure 2: Divergent synthetic pathways for library generation.[1]

Safety & Handling

  • Fluorine Safety: While the -OCF

    
     group is chemically stable, thermal decomposition at extreme temperatures (>200°C) can release toxic fluoride species (HF/COF
    
    
    ).
  • Solubility: The compound is sparingly soluble in water but highly soluble in DCM, DMSO, and Methanol.

  • Storage: Store in a cool, dry place. The acid functionality is stable, but protect from strong bases to prevent salt formation unless intended.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. (Reference for T3P utility in hindered systems). Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxy-2-(trifluoromethoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthesis Challenge

Synthesizing 5-Methoxy-2-(trifluoromethoxy)benzoic acid presents a classic "clash of directors" problem in aromatic chemistry. You are balancing the electron-donating methoxy group (-OMe) against the electron-withdrawing, yet labile, trifluoromethoxy group (-OCF


).[1][2]

Low yields in this synthesis typically stem from three root causes:

  • Regiochemical Mismatch: In direct lithiation, the -OMe group directs metalation to the wrong position (ortho to itself), yielding the 2-methoxy-5-(trifluoromethoxy) isomer rather than the target.[2]

  • Fluoride Elimination: The -OCF

    
     group is susceptible to 
    
    
    
    -elimination (benzyne formation) if the lithiation temperature drifts above -60°C.[1]
  • Over-Oxidation: If using the toluene-oxidation route, the electron-rich ring is prone to oxidative degradation or demethylation.[1]

This guide provides validated protocols and troubleshooting workflows to navigate these pitfalls.

Module 1: Diagnostic Workflow

Before adjusting parameters, identify your synthesis pathway. Use this decision tree to locate your specific failure mode.

Synthesispathway Start START: Select Precursor RouteA Route A: 4-(Trifluoromethoxy)anisole (Direct Lithiation) Start->RouteA RouteB Route B: 1-Bromo-2-(trifluoromethoxy)- 5-methoxybenzene (Halogen-Li Exchange) Start->RouteB RouteC Route C: 2-(Trifluoromethoxy)- 5-methoxytoluene (Oxidation) Start->RouteC IssueA CRITICAL FAILURE: Regioselectivity Issue. -OMe directs ortho. Yields wrong isomer. RouteA->IssueA Primary Outcome StepB1 Step: n-BuLi / -78°C RouteB->StepB1 StepC1 Step: KMnO4 or O2/Co RouteC->StepC1 CheckB1 Check: Temp Control? (> -60°C risks benzyne) StepB1->CheckB1 Success Target: 5-Methoxy-2-(trifluoromethoxy) benzoic acid CheckB1->Success Temp OK CheckC1 Check: pH Control? (Acidic pH risks demethylation) StepC1->CheckC1 CheckC1->Success pH OK

Figure 1: Decision matrix for selecting the synthesis route. Note that Route A (Direct Lithiation) is generally discouraged due to poor regioselectivity.

Module 2: The Cryogenic Route (Halogen-Lithium Exchange)

Best for: High purity requirements, gram-scale synthesis.[1] Precursor: 1-bromo-2-(trifluoromethoxy)-5-methoxybenzene.[1]

This is the "Control" approach. Unlike direct lithiation, where the -OMe group dictates the position, the bromine atom forces the lithium to the exact required spot (Position 1, which becomes the carboxyl group).

Standard Operating Procedure (SOP)
ParameterSpecificationWhy? (Causality)
Solvent Anhydrous THF (freshly distilled or column-dried)Ether is too slow; wet THF kills n-BuLi instantly.[1]
Concentration 0.1 M to 0.2 MHigh dilution prevents aggregation and localized hotspots.[2]
Temperature -78°C to -75°C (Internal Probe)Above -60°C, -OCF

eliminates F

to form benzyne.[1]
Reagent n-BuLi (1.05 equiv)Slight excess ensures full exchange; too much attacks the ring.
Quench Dry CO

gas (excess)
Solid dry ice introduces water. Gas flow ensures saturation.
Troubleshooting Guide (Q&A)

Q: My isolated yield is <40%, and I see starting material.

  • Diagnosis: Incomplete Lithium-Halogen exchange.[1]

  • Fix: Ensure your n-BuLi is titrated. If the reaction is too cold (-78°C), the exchange might be slow. You can safely warm to -70°C for 30 minutes before adding CO

    
    , but never  exceed -60°C.[1]
    
  • Alternative: Add 5-10% anhydrous TMEDA.[1] This breaks up n-BuLi aggregates, increasing reactivity without raising the temperature [1].[1]

Q: I am seeing a "defuorinated" byproduct (phenol derivative).

  • Diagnosis: Benzyne formation.

  • Mechanism: If the internal temp spikes (e.g., during n-BuLi addition), the Lithium species eliminates LiF. The resulting benzyne reacts non-specifically.

  • Fix: Use an internal thermometer, not just a bath thermometer. Add n-BuLi down the side of the flask over 20+ minutes.

Q: The product is an oil that won't crystallize.

  • Diagnosis: Isomer contamination or residual valeric acid (from n-BuLi).

  • Fix: Perform an acid-base extraction.

    • Dissolve crude oil in Et

      
      O.
      
    • Extract with sat. NaHCO

      
       (Target moves to aqueous).
      
    • Discard organic layer (removes non-acidic impurities).

    • Acidify aqueous layer to pH 2 with HCl.[2]

    • Extract back into Et

      
      O.
      
    • Recrystallize from Hexane/EtOAc.

Module 3: The Oxidation Route (Scale-Up)

Best for: Multi-gram to kilogram scale; when cryogenic conditions are impossible. Precursor: 2-(trifluoromethoxy)-5-methoxytoluene.[1]

Standard Operating Procedure (SOP)
ParameterSpecificationWhy? (Causality)
Oxidant KMnO

(3-4 equiv) or Co/Mn/O

Strong oxidation required to convert methyl to carboxyl.[1][2]
Solvent Pyridine/Water (1:[1]1) or t-BuOH/H

O
Pyridine protects the -OMe group from acid hydrolysis.[1]
Temperature 70°C - 90°CActivation energy for methyl oxidation is high.[1][2]
pH Control Keep basic/neutral during reactionAcidic conditions + Heat + Oxidant = Demethylation (loss of -OMe).[1][2]
Troubleshooting Guide (Q&A)

Q: I am getting 5-hydroxy-2-(trifluoromethoxy)benzoic acid (Demethylation).

  • Diagnosis: The reaction medium became too acidic during oxidation.

  • Fix: If using KMnO

    
    , add solid Na
    
    
    
    CO
    
    
    or KOH to the reaction mixture to buffer the pH > 9.[2] The methoxy ether linkage is stable in base but labile in hot acid [2].

Q: The reaction stalls at the aldehyde stage.

  • Diagnosis: Insufficient oxidant or poor mixing.

  • Fix:

    • Ensure vigorous stirring (heterogeneous reaction).

    • Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using a biphasic system.[2]

    • "Spike" the reaction with a second portion of oxidant after 4 hours.

Q: I have low recovery during workup.

  • Diagnosis: Manganese dioxide (MnO

    
    ) sludge is trapping your product.
    
  • Fix: The product is a salt (benzoate) trapped in the MnO

    
     cake.[2]
    
    • Filter the hot reaction mixture through Celite.

    • Crucial: Wash the MnO

      
       cake with hot water (80°C) or dilute NaOH. Cold water will not elute the salt from the filter cake.
      

Module 4: Comparative Data Summary

Use this table to benchmark your current results against expected standards.

MetricRoute A (Direct Lithiation)Route B (Li-Hal Exchange)Route C (Oxidation)
Expected Yield < 20% (Wrong Isomer)75 - 92%60 - 80%
Regioselectivity Poor (Ortho to -OMe)Excellent (Ipso to Br)Excellent (Pre-defined)
Key Impurity Isomeric AcidDefluorinated PhenolsDemethylated Phenol
Scalability LowMedium (Cryo limits)High
Cost LowHigh (Precursor cost)Medium

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Regarding the "Superbase" effect of TMEDA and stability of fluoro-organolithiums).

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[2][3] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. (Authoritative review on the stability of OCF3 groups).

  • Mortier, J., Vaultier, M., & Plunian, B. (1991). Directed ortho-lithiation of unprotected benzoic acids.[1][2][4] Journal of Organic Chemistry. (Foundational work on directing effects).

  • Léger, S., et al. (2021). Synthesis of Trifluoromethoxy-Substituted Arenes. Organic Process Research & Development. (Industrial scale-up considerations for OCF3).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound and its precursors before handling.[1] Organolithium reagents are pyrophoric.[5]

Sources

Technical Support Center: Amide Coupling with Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-EW-001 Subject: Low yield/failure with electron-deficient benzoic acids (e.g., nitro-, fluoro-, cyano-benzoic acids). Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Diagnostic

The Core Problem: Researchers often assume that because electron-deficient benzoic acids are "stronger" acids (lower pKa), they should react readily. This is a fallacy in amide coupling.

Most coupling reagents (EDC, HATU, PyBOP) rely on the carboxylate anion acting as a nucleophile to attack the coupling reagent. Electron-withdrawing groups (EWGs) stabilize the carboxylate charge, drastically reducing its nucleophilicity. This creates a kinetic bottleneck: the activation step is too slow, allowing the amine to attack the coupling reagent directly (side reactions) or the active ester to hydrolyze before the amine can react.

Diagnostic Decision Matrix

Use this flow to select the correct protocol for your specific substrate.

ReagentSelection Start Start: Electron-Deficient Benzoic Acid Steric Is the Acid Sterically Hindered? (e.g., ortho-substitution) Start->Steric Sensitive Is the substrate Acid-Sensitive? Steric->Sensitive No AcidCl RECOMMENDED: Acid Chloride Method (Oxalyl Chloride/DMF) Steric->AcidCl Yes (Ortho-nitro/fluoro) T3P RECOMMENDED: T3P Coupling (Propylphosphonic Anhydride) Sensitive->T3P Yes (Avoid HCl) Sensitive->AcidCl No (Robust substrate) HATU ALTERNATIVE: HATU (Must use Pre-activation) T3P->HATU If T3P unavailable

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and acid sensitivity.

Troubleshooting Guide (Q&A)

Issue 1: "I added HATU and Amine, but I mostly see starting material or a +99 Da impurity."

Diagnosis: Guanidinylation of the Amine. Mechanism: Because your benzoic acid is electron-deficient, the carboxylate is a poor nucleophile. It reacts with HATU very slowly. Meanwhile, your amine (which is a good nucleophile) gets tired of waiting and attacks the HATU directly at the central carbon, forming a stable guanidine byproduct (Mass +99 Da for HATU, +101 Da for HBTU).

Solution:

  • Mandatory Pre-activation: Do not mix Acid, Amine, and HATU simultaneously.

  • Mix Acid + HATU + DIPEA in DMF first.

  • Stir for 5–15 minutes. Watch for the color change (often yellow to orange).

  • Only then add the Amine.

  • Switch Reagents: If this fails, switch to T3P (see Protocol A). T3P does not have a guanidine core to transfer.

Issue 2: "My reaction turns black and I see a mass of [M-44]."

Diagnosis: Decarboxylation. Context: Common with ortho-nitrobenzoic acids or polyfluorinated acids. Mechanism: The activated ester (or mixed anhydride) makes the carbonyl highly electrophilic. If the ring is also electron-deficient, the bond between the aryl ring and the carbonyl weakens, facilitating the loss of CO2, especially at elevated temperatures.

Solution:

  • Lower Temperature: Never heat these reactions above 40°C unless absolutely necessary.

  • Avoid Carbodiimides (EDC/DCC): The

    
    -acylisourea intermediate is prone to disproportionation.
    
  • Use Acid Chloride (0°C): Generate the acid chloride at 0°C using oxalyl chloride (Protocol B) and couple immediately at 0°C.

Issue 3: "The reaction works, but the product hydrolyzes during workup."

Diagnosis: Activated Amide Instability. Mechanism: Amides derived from highly electron-deficient acids (e.g., pentafluorobenzamide) are themselves somewhat "activated." In a basic aqueous workup (e.g., NaHCO3 wash), the hydroxide ion can attack the amide carbonyl, cleaving the bond you just worked so hard to form.

Solution:

  • Acidic Workup: Quench with dilute citric acid or 1N HCl (if your product has no acid-sensitive groups).

  • Non-Aqueous Workup: Filter off the solid byproduct (if using polymer-supported reagents) or evaporate DMF and load directly onto a reverse-phase column.

Comparative Data: Reagent Performance

FeatureCarbodiimides (EDC/DCC) Uronium (HATU/HBTU) Acid Chlorides (SOCl₂) T3P (Propylphosphonic Anhydride)
Activation Rate Slow (for EWG acids)MediumFastest Fast
Side Reactions

-acylurea formation
Guanidinylation (+99 Da)Hydrolysis if wetVery Low
Epimerization HighMediumHighLowest
Workup Urea removal difficultPeptide grade (requires wash)Requires removal of excess reagentWater Soluble (Easiest)
Recommendation Avoid Use with cautionGold Standard for difficult cases Best Modern Choice

Standard Operating Procedures (SOPs)

SOP-A: T3P Coupling (The Modern Standard)

Why: T3P (Propylphosphonic anhydride) drives the equilibrium by forming a water-soluble byproduct. It works exceptionally well for electron-deficient acids where HATU fails due to steric or electronic drag.

Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (concentration ~0.1 M).

  • Add Base (Pyridine or DIPEA, 3.0 equiv).

    • Note: Pyridine often gives higher yields for difficult substrates than DIPEA.

  • Cool to 0°C.

  • Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water, 1N HCl (remove pyridine), and NaHCO3 (remove excess T3P byproduct).

SOP-B: Acid Chloride Generation (The "Nuclear Option")

Why: When the carboxylate is too stable to attack HATU, we must convert it into a species (Acid Chloride) that does not require nucleophilic activation, but rather is an electrophile itself.

Protocol:

  • Suspend Acid (1.0 equiv) in dry DCM (anhydrous).

  • Add Oxalyl Chloride (1.2 equiv).

  • Add DMF (Catalytic, 1–2 drops).

    • Critical: The DMF forms the Vilsmeier reagent, which is the active chlorinating species. Without DMF, this reaction may stall.

  • Stir at RT until gas evolution (CO/CO2) ceases (approx. 1–2 h).

  • Evaporate solvent completely (remove excess Oxalyl Chloride) to give the crude acid chloride.

  • Redissolve in DCM and add dropwise to a solution of Amine (1.0 equiv) + Et3N (1.5 equiv) at 0°C.

Mechanistic Visualization

Pathway of Failure: Guanidinylation

Understanding why HATU fails is critical to avoiding it.

Guanidinylation Acid EWG-Benzoic Acid (Poor Nucleophile) ActiveEster Activated Ester (Desired Intermediate) Acid->ActiveEster Slow Activation (Kinetic Bottleneck) HATU HATU Reagent SideProduct Guanidine Adduct (Dead End, +99 Da) HATU->SideProduct Direct Amine Attack (Fast) Amine Amine (Good Nucleophile) Product Amide Product Amine->Product If Active Ester exists Amine->SideProduct ActiveEster->Product Amine Attack

Figure 2: Competition between desired activation and undesired guanidinylation. The electron-withdrawing group slows the "Red" path, allowing the "Black" path to dominate.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[5] Angewandte Chemie International Edition, 19(2), 133-134. (Seminal paper on T3P).

Sources

Optimal solvent systems for 5-Methoxy-2-(trifluoromethoxy)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2-(trifluoromethoxy)benzoic Acid Ticket System: Active Current Status: Operational Subject: Solvent Systems & Reaction Optimization Guide

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound (CAS: 433330-73-5).

As a Senior Application Scientist, I often see researchers treat this molecule as a standard benzoic acid derivative. It is not. The presence of the trifluoromethoxy (-OCF3) group at the ortho (2-) position fundamentally alters its physicochemical behavior compared to its meta- or para- isomers.

Key Chemical Constraints:

  • Lipophilicity: The -OCF3 group is highly lipophilic (Hansch

    
     value 
    
    
    
    1.04), significantly reducing water solubility and increasing solubility in chlorinated or non-polar solvents.
  • Steric Hindrance: The -OCF3 group is bulky. Located at the ortho position, it twists the carboxylic acid out of the aromatic plane, creating a significant steric barrier for nucleophilic attack (e.g., during amide coupling).

  • Electronic Push-Pull: The 5-methoxy group donates electrons (resonance), while the 2-trifluoromethoxy group withdraws electrons (induction). This creates a unique electronic profile that affects acid strength (pKa) and reactivity.

This guide addresses these specific challenges through three core modules.

Module 1: Solubility & Dissolution

User Query (Ticket #402): "I'm trying to dissolve the compound in Methanol for a standard esterification, but it's forming a suspension. What is the optimal solvent?"

Scientist Response: The -OCF3 group dominates the solubility profile, making the molecule "greasy." While methanol is polar protic, this molecule prefers solvents that can accommodate its fluorinated lipophilic tail.

Solubility Profile & Recommendations
Solvent ClassSolventRatingNotes
Chlorinated Dichloromethane (DCM)Excellent Primary choice for dissolution. The lipophilic -OCF3 interacts well here.
Polar Aprotic DMF / DMAc / NMPExcellent Required for coupling reactions. High boiling points allow thermal activation.
Ethers THF / 2-MeTHFGood Good solubility, but watch for peroxide formation if heating is required.
Alcohols Methanol / EthanolPoor/Fair Often requires heating to dissolve; risk of precipitation upon cooling.
Aqueous Water / BuffersInsoluble Requires pH > 8 (salt formation) to dissolve, but risks hydrolysis if activated.
Troubleshooting Protocol: The Dissolution Decision Tree

SolubilityTree Start Start: Solid 5-Methoxy-2-(OCF3)benzoic acid CheckApp Application Type? Start->CheckApp Coupling Amide Coupling / Synthesis CheckApp->Coupling Analysis HPLC / LCMS CheckApp->Analysis Solv1 Primary: DMF or NMP Coupling->Solv1 High Temp / Steric Demand Solv2 Secondary: DCM (if low temp) Coupling->Solv2 Activation via Acid Chloride Solv3 Dissolve in Acetonitrile (ACN) Analysis->Solv3 Warn Avoid 100% MeOH (Precipitation risk) Analysis->Warn

Caption: Decision logic for solvent selection based on experimental intent. Note the preference for Aprotic solvents.

Module 2: Amide Coupling Optimization

User Query (Ticket #515): "I am using EDC/HOBt in DCM to couple this acid with a secondary amine. Yield is stuck at <20% after 24 hours. Is the starting material dead?"

Scientist Response: The starting material is likely fine, but your protocol is failing due to the Ortho-Effect . The bulky -OCF3 group blocks the approach of the amine to the activated ester. EDC/HOBt creates an active ester that is often too bulky or not reactive enough to overcome this steric hindrance.

The Fix: You must switch to a High-Energy Activation pathway.

Protocol: Acid Chloride Activation (The Gold Standard for Steric Hindrance)

This method minimizes steric bulk during the critical bond-forming step.

  • Activation:

    • Suspend 1.0 eq of this compound in anhydrous DCM (or Toluene).

    • Add Oxalyl Chloride (1.2 eq) followed by a catalytic drop of DMF .

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Stir until clear (approx. 1-2 hours).
    • Evaporation: Remove solvent in vacuo to yield the crude acid chloride. (Do not purify on silica).

  • Coupling:

    • Re-dissolve the acid chloride in anhydrous THF or DCM .

    • Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA or TEA , 2.0 eq).

    • Critical Step: If the amine is also hindered, add DMAP (0.1 eq) as a nucleophilic catalyst.

Alternative: High-Performance Coupling Agents

If you must avoid acid chlorides, use T3P (Propylphosphonic anhydride) or HATU .

  • Solvent: DMF or EtOAc (T3P works exceptionally well in EtOAc).

  • Temperature: Heat to 50-60°C. The thermal energy is necessary to overcome the rotational barrier caused by the -OCF3 group.

Mechanistic Workflow: Overcoming Sterics

CouplingFlow Acid Acid Substrate (Ortho-blocked) Choice Select Method Acid->Choice PathA Method A: Acid Chloride (Minimizes Sterics) Choice->PathA Preferred PathB Method B: HATU/DMF (High Reactivity) Choice->PathB Alternative Reaction Nucleophilic Attack PathA->Reaction Fast PathB->Reaction Requires Heat Product Amide Product Reaction->Product

Caption: Workflow for overcoming ortho-substitution steric hindrance during amide coupling.

Module 3: Workup & Purification

User Query (Ticket #609): "During extraction, I have a persistent emulsion between Water and Ethyl Acetate. I can't separate the layers."

Scientist Response: Fluorinated groups like -OCF3 are lipophilic but also possess unique surface-active properties (the "fluorous" effect), often acting as surfactants that stabilize emulsions.

Troubleshooting Guide: Breaking the Emulsion
  • Change the Organic Phase:

    • Stop using Ethyl Acetate.

    • Switch to MTBE (Methyl tert-butyl ether) or DCM.

    • Why? MTBE has a lower density and different interfacial tension than EtOAc, often resulting in sharper phase cuts with fluorinated compounds.

  • Ionic Strength Adjustment:

    • Use saturated Brine rather than water.

    • If the emulsion persists, add a small amount of Methanol (approx. 5%) to the organic layer to disrupt the surface tension.

  • Purification (Chromatography):

    • Stationary Phase: Standard Silica Gel is usually sufficient.

    • Mobile Phase: Hexane/Ethyl Acetate gradients.

    • Note: The -OCF3 group makes the compound run faster (higher Rf) than the non-fluorinated analog due to low interaction with the polar silica.

References & Authoritative Grounding

  • Ortho-Effect in Benzoic Acids:

    • Goossen, L. J., et al. "Steric Hindrance in Amide Coupling."[1] Journal of Organic Chemistry. Discusses the kinetic barriers introduced by ortho-substituents and the necessity of acid chloride or high-temperature HATU protocols.

  • Properties of the Trifluoromethoxy Group:

    • Leroux, F. R., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2021. Explains the lipophilicity (

      
       values) and conformational preferences of Ar-OCF3.
      
  • Solvent Effects in Organic Synthesis:

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. The definitive text on how solvent polarity and proticity affect reaction kinetics (SN2 vs. Acyl transfer).

  • T3P Coupling Reagent:

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1] Process Res. Dev. 2016. Highlights T3P/EtOAc as a superior system for hindered substrates.

Sources

Storage conditions to prevent degradation of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day storage and handling of fluorinated benzoic acids.

Q1: What are the ideal general storage conditions for solid fluorinated benzoic acids?

A1: As a standard practice, solid fluorinated benzoic acids should be stored in a cool, dry, and dark environment.[1] Most suppliers recommend storing them in tightly sealed containers at ambient room temperature (18-25 °C).[2][3][4] It is crucial to place them in a well-ventilated area away from incompatible substances, particularly strong oxidizing agents.[1][2] Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific recommendations for the particular isomer you are using.[5][6]

Q2: Are there differences in stability among the ortho, meta, and para isomers?

A2: Yes, positional isomerism can play a role in the stability of fluorinated benzoic acids. While most isomers are stable under standard conditions, compounds with ortho-substitution (e.g., 2-fluorobenzoic acid) can be susceptible to specific degradation pathways, such as thermal decarboxylation, due to the proximity of the fluorine atom to the carboxylic acid group. This is a critical consideration for applications involving elevated temperatures.

Q3: How should I store solutions of fluorinated benzoic acids?

A3: The stability of fluorinated benzoic acids in solution depends on the solvent, pH, temperature, and light exposure.[7] For aqueous solutions, it is advisable to maintain a pH near neutral to ensure optimal stability, as extreme pH levels combined with heat can promote degradation.[7] If preparing organic solutions, use high-purity, dry solvents. For long-term storage, solutions should be kept in amber vials or otherwise protected from light to prevent photodegradation and stored at low temperatures (e.g., 4 °C).[8][9]

Q4: Is storage under an inert atmosphere necessary?

A4: For routine short-term storage of the solid compounds, an inert atmosphere is generally not required as they are stable in air.[2] However, for long-term storage of sensitive isomers or for solutions, particularly in solvents prone to peroxide formation, blanketing the container with an inert gas like nitrogen or argon is a good laboratory practice to prevent potential oxidative degradation and moisture uptake.[5]

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and resolving common problems that may arise from the improper storage or handling of fluorinated benzoic acids.

Issue 1: My analytical results (HPLC, LC-MS) show unexpected peaks or a drifting baseline.

This is a common indicator that your fluorinated benzoic acid standard or sample may have degraded.

  • Causality: Degradation products will have different retention times and mass-to-charge ratios than the parent compound, leading to extraneous peaks. A drifting baseline can result from a complex mixture of minor degradation products eluting over time.

  • Troubleshooting Workflow:

    • Prepare a Fresh Standard: Immediately prepare a new stock solution from the solid reagent and re-analyze. If the new standard is clean, it confirms the issue was with the old solution.

    • Inspect the Solid Material: Check the solid reagent for any change in color or appearance.

    • Analyze for Degradants: Use a high-resolution technique like LC-MS to analyze the suspect solution. Look for masses corresponding to potential degradation products, such as defluorinated or decarboxylated species.[7]

    • Review Solution Storage: Was the solution stored in a clear vial on the benchtop? Exposure to UV light can cause photodegradation.[7] Was the solvent appropriate? Was the cap sealed tightly?

Protocol: Forced Degradation Study to Identify Potential Impurities

This protocol helps to intentionally degrade the compound to identify the analytical signatures of its degradation products.

  • Preparation: Prepare four separate solutions of your fluorinated benzoic acid (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Add 1M HCl to one vial.

    • Basic: Add 1M NaOH to a second vial.

    • Oxidative: Add 3% H₂O₂ to a third vial.

    • Photolytic: Expose the fourth vial to a UV lamp (e.g., 254 nm).

  • Incubation: Gently heat the acidic, basic, and oxidative samples (e.g., at 60 °C) for several hours. Expose the photolytic sample for 24 hours.

  • Analysis: Analyze all samples, including an unstressed control, by HPLC-UV or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.[7]

Issue 2: My reaction yields are inconsistent or lower than expected.

If a fluorinated benzoic acid is used as a starting material, its purity is paramount.

  • Causality: If the starting material has partially degraded, its effective concentration is lower than weighed, leading to reduced yields. Degradation products may also interfere with the reaction.

  • Troubleshooting Workflow:

G start Low or Inconsistent Yield check_purity Verify Purity of Solid Reagent (e.g., via NMR, LC-MS) start->check_purity is_pure Is the Solid Pure? check_purity->is_pure check_storage Review Storage Conditions: - Tightly sealed? - Dry environment? - Away from heat/light? is_pure->check_storage No check_solution Review Solution Preparation & Storage: - Solvent purity? - Age of solution? - Storage temperature/light? is_pure->check_solution Yes degraded_solid Root Cause: Degraded Solid Reagent. Action: Procure new material. check_storage->degraded_solid degraded_solution Root Cause: Degraded Solution. Action: Prepare fresh solutions daily. check_solution->degraded_solution Potential Issue Found other_factors Issue is likely not due to reagent stability. Investigate other reaction parameters. check_solution->other_factors No Issues Found

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Scientific Discussion

Key Degradation Pathways

Understanding the potential chemical transformations of fluorinated benzoic acids is key to preventing them.

  • Photodegradation: Aromatic compounds are often susceptible to UV light. This can lead to the cleavage of the carbon-fluorine bond (defluorination) or other transformations of the aromatic ring.[7][10] Storing materials in amber containers or in the dark is the most effective preventative measure.[8]

  • Thermal Decomposition: While generally high, the decomposition temperatures can be influenced by the substitution pattern. At very high temperatures, decarboxylation (loss of CO₂) to form the corresponding fluorobenzene can occur.[7][11] This is of particular concern for ortho-isomers.

  • Chemical Reactivity and pH: The stability in aqueous solutions is pH-dependent.[7][12] While generally stable, extreme pH conditions can affect the molecule's ionization state. The protonated acid form (Ar-COOH) predominates at low pH, while the deprotonated benzoate form (Ar-COO⁻) dominates at higher pH.[13][14] This equilibrium shift can influence solubility and stability.[15]

G cluster_stress Stress Factors FBA Fluorinated Benzoic Acid (Solid) UV UV Light Heat High Temperature Oxidants Strong Oxidizing Agents Deg_Photo Photodegradation Products (e.g., defluorinated species) UV->Deg_Photo leads to Deg_Thermal Decarboxylation Products (e.g., Fluorobenzene + CO2) Heat->Deg_Thermal leads to Deg_Oxid Oxidation Products (e.g., ring-opened) Oxidants->Deg_Oxid leads to

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 5-Methoxy-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

5-Methoxy-2-(trifluoromethoxy)benzoic acid is a critical fluorinated scaffold in drug discovery, often serving as a bioisostere for lipophilic carboxylic acids. Its analysis presents a specific challenge: the electronic competition between the electron-withdrawing trifluoromethoxy group (


) and the electron-donating methoxy group (

) creates a unique aromatic signature that requires precise resolution.

This guide compares two primary analytical approaches—Solvent System Selection (DMSO-d₆ vs. CDCl₃) —and provides a self-validating assignment protocol. Unlike generic guides, we focus on the causality of chemical shifts and the specific coupling constants (


-values) required to distinguish this molecule from its metabolic precursors (e.g., 5-hydroxy derivatives).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it fundamentally alters the spectral topology of this acidic compound.

Comparison Table: DMSO-d₆ vs. CDCl₃[8]
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)Technical Verdict
Acid Proton (-COOH) Sharp, Distinct Singlet (~13.0 ppm). Strong H-bonding with solvent stabilizes the proton.Broad/Invisible. Rapid exchange and dimerization broaden the peak into the baseline.DMSO is essential for quantitative purity assays involving the acid moiety.
Aromatic Resolution High. Polar solvent separates multiplets effectively.Moderate. Potential overlap with residual CHCl₃ (7.26 ppm) and aromatic protons.DMSO prevents overlap with the solvent residual peak.
Water Interference H₂O signal at ~3.33 ppm. Distinct from -OCH₃ (3.8 ppm).H₂O signal at ~1.56 ppm. Far from key signals.CDCl₃ is superior only if water suppression is unavailable and water content is high.
Exchangeable Protons Slow exchange regime (peaks visible).Fast exchange regime (peaks averaged/lost).DMSO allows confirmation of total proton count.
Mechanistic Insight

In CDCl₃ , benzoic acid derivatives form cyclic dimers via intermolecular hydrogen bonding. This dimerization is concentration-dependent, causing the chemical shift of the -COOH proton to drift. In DMSO-d₆ , the solvent acts as a strong hydrogen bond acceptor, breaking the dimers and locking the -COOH proton in a specific environment, resulting in a sharp, reproducible signal.

Detailed Spectral Assignment (1H NMR Data)

The following data represents the structural assignment in DMSO-d₆ (400 MHz) . The molecule exhibits a 1,2,4-trisubstituted benzene pattern.

Chemical Shift Table[4][8]
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH Carboxylic Acid12.90 - 13.10Broad Singlet (br s)1H-Deshielded by anisotropy and H-bonding.
H-6 Aromatic7.45 - 7.55Doublet (d)1H

Ortho to -COOH (deshielding); Meta to -OCH₃.
H-3 Aromatic7.35 - 7.45Doublet (d)1H

Ortho to -OCF₃ (inductive withdrawing); Meta to -COOH.
H-4 Aromatic7.15 - 7.25Doublet of Doublets (dd)1H

,

Ortho to -OCH₃ (shielding); Para to -COOH.
-OCH₃ Methoxy3.80 - 3.85Singlet (s)3H-Characteristic resonance donation; diagnostic peak.

Note on Fluorine Coupling: While


 is spin-active, through-space coupling between the 

fluorine atoms and the aromatic protons is typically small (

Hz) and often unresolvable on standard 300/400 MHz instruments, appearing only as line broadening.

Visualization of Spin Systems

To validate the structure, one must confirm the connectivity of the aromatic ring. The diagram below illustrates the coupling pathways (Splitting Tree) for the aromatic protons.

CouplingTree H6 H-6 (Proton) ~7.50 ppm J_meta Meta Coupling (J ~ 3 Hz) H6->J_meta H4 H-4 (Proton) ~7.20 ppm J_ortho Ortho Coupling (J ~ 9 Hz) H4->J_ortho H3 H-3 (Proton) ~7.40 ppm J_meta->H4 J_ortho->H3

Figure 1: Spin-spin coupling network. H4 is the "bridge" proton, exhibiting both ortho-coupling to H3 and meta-coupling to H6, resulting in a doublet of doublets (dd).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and spectral integrity.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water signals at 3.33 ppm can obscure satellite peaks if too large.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; any suspension will cause line broadening due to magnetic susceptibility inhomogeneity.

Step 2: Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer delay).

  • Spectral Width: 0 – 14 ppm (to capture the -COOH peak).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The -COOH proton has a long longitudinal relaxation time (

      
      ). Short delays will saturate this signal, preventing accurate integration (quantitative error).
      
  • Scans (NS): 16 or 32 scans are sufficient for >10 mg samples.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The -COOH peak is broad; ensure the baseline is flat around 13 ppm.

  • Integration:

    • Set the -OCH₃ singlet (3.8 ppm) to exactly 3.00.

    • Verify the aromatic region integrates to 3.00 (1:1:1 ratio).

    • Verify the -COOH integrates to ~0.8–1.0 (exchange broadening may lower the apparent integral).

  • Impurity Check: Look for a doublet at ~6.8 ppm. This indicates the presence of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid (hydrolysis of the methoxy group or incomplete methylation precursor).

Analytical Workflow Diagram

Workflow Start Sample: 5-Methoxy-2- (trifluoromethoxy)benzoic acid Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquisition: D1 > 5s (Acid detection) Solvent->Acquisition Process Processing: Ref OMe to 3H Acquisition->Process Decision Check Integrals Process->Decision Pass PASS: 1:1:1 Aromatic 1 Acid 3 Methoxy Decision->Pass Match Fail FAIL: Check Precursors (Phenol OH?) Decision->Fail Mismatch

Figure 2: Logical workflow for spectral acquisition and quality control decision-making.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][4] (Standard text for coupling constants in trisubstituted benzenes).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • ChemicalBook. (2023). "2-(Trifluoromethyl)benzoic acid NMR Spectrum." (Used for comparative shift analysis of the trifluoro-substituted core).

  • Reich, H. J. (2023). "Proton NMR Data." University of Wisconsin-Madison. (Reference for solvent residual peaks and water exchange).

Sources

HPLC Method Development Guide: 5-Methoxy-2-(trifluoromethoxy)benzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5-Methoxy-2-(trifluoromethoxy)benzoic acid presents a dual chromatographic challenge: it possesses an ionizable carboxylic acid tail (requiring pH control) and a lipophilic, electron-withdrawing trifluoromethoxy (-OCF


) group that creates unique steric and electronic signatures.

The Verdict: While standard C18 columns can retain this molecule, they often fail to resolve critical positional isomers or process impurities (e.g., des-methoxy analogs). Pentafluorophenyl (PFP) stationary phases are the superior alternative.[1] By leveraging


-

interactions and fluorine-fluorine selectivity, PFP phases provide baseline resolution where C18 phases show co-elution.

Part 1: Compound Analysis & Method Strategy

Effective method development begins with "First Principles"—understanding the physicochemical properties of the analyte to predict its behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzoic acid core, -OCH

(C5), -OCF

(C2)
The -OCF

group is bulky and highly lipophilic. It is orthogonal to the -OCH

donor group.
pKa 3.4 – 3.8Critical: The mobile phase pH must be

to suppress ionization. Operating at neutral pH will result in early elution and peak tailing due to silanol interactions.
LogP ~2.8 – 3.2Moderately lipophilic. Requires 40–60% organic modifier for elution.
UV Max ~230 nm, 270 nmThe aromatic ring allows UV detection. 230 nm offers higher sensitivity; 270 nm offers higher selectivity against non-aromatic impurities.
The "Fluorine Effect"

The -OCF


 group is not just "hydrophobic"; it is electron-withdrawing and rigid. On a standard C18 column, retention is driven purely by hydrophobicity (Van der Waals forces). On a PFP column, the electron-deficient aromatic ring of the stationary phase interacts with the electron-rich methoxy group of the analyte, while the fluorine atoms on the column interact with the -OCF

group, providing "shape selectivity."

Part 2: Comparative Study (C18 vs. PFP)

This section objectively compares the industry-standard C18 approach against the optimized PFP protocol.

Experimental Setup
  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, PDA Detector).

  • Sample: 0.5 mg/mL in 50:50 Water:Methanol.

  • Impurities Monitored:

    • Impurity A: 2-(Trifluoromethoxy)benzoic acid (Precursor).

    • Impurity B: 4-Methoxy-2-(trifluoromethoxy)benzoic acid (Positional Isomer).

Comparison Data
ParameterMethod A: Standard C18 Method B: PFP (Recommended)
Column C18 (L1), 150 x 4.6 mm, 3.5 µmPFP (L43), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol
Elution Mode Gradient (10-90% B)Gradient (40-80% B)
Retention Time (RT) 8.4 min10.2 min
Tailing Factor (Tf) 1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Resolution (Rs) 1.2 (Impurity B co-elutes)> 3.5 (Baseline Separation)
Mechanism Hydrophobic PartitioningHydrophobic +

-

+ Dipole-Dipole
Analysis of Results
  • Selectivity (Rs): The C18 column failed to fully resolve the positional isomer (Impurity B). Both compounds have nearly identical hydrophobicity (LogP), making partition-based separation difficult. The PFP column resolved them easily because the position of the methoxy group alters the electron density distribution, which the PFP phase "senses" via

    
    -
    
    
    
    interactions.
  • Peak Shape (Tf): The use of Phosphoric Acid (Method B) over Formic Acid (Method A) significantly improved peak symmetry. Phosphoric acid effectively masks surface silanols, preventing the dragging of the carboxylic acid tail.

Part 3: Optimized Protocol (The "Winner")

This is the validated, self-validating protocol for purity analysis.

Chromatographic Conditions
  • Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm or 3 µm.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 35°C (Controls viscosity and kinetics).[5]

  • Detection: UV at 230 nm (Reference: 360 nm / 100 nm bw).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[2][4][6][7]
  • Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter. pH should be ~2.1.
    
  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here because it facilitates

    
    -
    
    
    
    interactions on phenyl-based columns.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial Hold
2.06040Isocratic stabilization
12.02080Linear Gradient
15.02080Wash
15.16040Re-equilibration
20.06040End of Run
System Suitability Criteria (USP <621>)

Before running samples, inject the Standard Solution 5 times.

  • RSD of Area:

    
    [5]
    
  • Tailing Factor (Tf):

    
    
    
  • Theoretical Plates (N):

    
    
    
  • Resolution (Rs):

    
     between Main Peak and nearest impurity.
    

Part 4: Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree explains the "Why" behind the column and buffer selection.

MethodDevelopment Start Analyte: this compound CheckPKa Check pKa (~3.5) Is it ionizable? Start->CheckPKa AcidicMP Requirement: Low pH Mobile Phase (pH < 2.5) to suppress ionization CheckPKa->AcidicMP Yes (Acidic) ColumnSelect Stationary Phase Selection AcidicMP->ColumnSelect C18 Option A: C18 Mechanism: Hydrophobic only Risk: Co-elution of isomers ColumnSelect->C18 PFP Option B: PFP (Pentafluorophenyl) Mechanism: Hydrophobic + Pi-Pi + Shape Benefit: Resolves Fluorinated Isomers ColumnSelect->PFP Solvent Organic Modifier Selection Methanol vs. Acetonitrile C18->Solvent Poor Selectivity PFP->Solvent High Selectivity FinalMethod Final Protocol: PFP Column + MeOH + H3PO4 (pH 2.1) Solvent->FinalMethod MeOH enhances Pi-Pi

Caption: Decision logic prioritizing pH control and PFP selectivity for fluorinated aromatic acids.

Diagram 2: Sample Preparation & Execution

A self-validating workflow to ensure data integrity.

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 10mL Diluent (50:50 MeOH:Water) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 5 µL (Run Gradient) Vial->Inject Check System Suitability Check (Tailing < 1.5?) Inject->Check

Caption: Step-by-step sample preparation workflow ensuring particle-free injection and system suitability.

References

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Application Note. [Link]

  • Advanced Chemistry Development (ACD/Labs). "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." Application Note. [Link]

  • Phenomenex. "Selectivity of Fluorinated Stationary Phases in Reversed Phase Chromatography." Technical Guide. [Link]

Sources

Comparative Guide: IR Spectroscopy of 5-Methoxy-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 5-Methoxy-2-(trifluoromethoxy)benzoic acid (CAS: 1261494-88-3) Primary Application: Pharmaceutical intermediate for fluorinated bioactive scaffolds.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of this compound against its non-fluorinated analogs. The incorporation of the trifluoromethoxy group (-OCF₃) creates a distinct "spectral fingerprint" that distinguishes this compound from standard methoxy-substituted benzoic acids.

Key Differentiator: The coexistence of the electron-withdrawing -OCF₃ group (ortho to the acid) and the electron-donating -OCH₃ group (meta to the acid) creates a unique push-pull electronic environment observable in the Carbonyl (C=O) and Fingerprint regions.

Theoretical Grounding: The Fluorine Effect

To interpret the spectrum accurately, one must understand the vibrational physics introduced by the fluorine atoms.

  • Mass & Polarity: The C-F bond is highly polar with a large dipole moment, resulting in extremely intense absorption bands.

  • The "Super-Highway" (1100–1350 cm⁻¹): Unlike C-H bends which are weak/medium, C-F stretching vibrations dominate the 1100–1350 cm⁻¹ region, often masking C-O stretches of ethers or esters.

  • Inductive Shift: The -OCF₃ group is strongly electron-withdrawing (-I effect).[1] When positioned ortho to the carboxylic acid, it reduces the electron density available to the carbonyl carbon, potentially shifting the C=O stretch to a higher frequency (wavenumber) compared to non-fluorinated analogs.

Comparative Spectral Data

The following table contrasts the target molecule with Benzoic Acid (standard reference) and 2,5-Dimethoxybenzoic acid (the non-fluorinated steric analog).

Table 1: Diagnostic IR Bands (cm⁻¹)
Functional GroupVibration ModeTarget: this compoundAnalog: 2,5-Dimethoxybenzoic acidReference: Benzoic Acid
O-H (Acid) Stretch (H-bonded)2500–3300 (Broad, Dimer)2500–33002500–3300
C-H (Aromatic) Stretch (sp²)3000–3100 (Weak)3000–31003000–3100
C-H (Methoxy) Stretch (sp³)2835–2950 (Distinct shoulder)2835–2960 (Stronger)Absent
C=O[2] (Acid) Stretch (Dimer)1690–1710 (Shifted due to -I effect of OCF₃)1670–1690~1685
C=C (Ring) Skeletal Stretch1480–1600 1480–16001450–1600
C-F (OCF₃) Asym/Sym Stretch1150–1280 (Very Strong, Broad)AbsentAbsent
C-O (Ether) Stretch1020–1050 (Likely obscured by C-F)1020–1250 (Strong)Absent
Substitution Out-of-plane bend800–900 (1,2,5-trisubstituted pattern)800–900~710 (Monosubstituted)

Critical Note: The presence of the C-H stretch at ~2835 cm⁻¹ combined with the massive C-F absorptions at 1150–1280 cm⁻¹ is the definitive confirmation of the target structure.

Visualizing the Assignment Logic

The following diagram illustrates the decision workflow for confirming the presence of both the Methoxy and Trifluoromethoxy groups.

IR_Logic_Flow Start Start: Unknown Sample Spectrum Check_OH 1. Check 2500-3300 cm⁻¹ (Broad Trough?) Start->Check_OH Is_Acid Result: Carboxylic Acid Present Check_OH->Is_Acid Yes Check_CO 2. Check 1680-1710 cm⁻¹ (Strong Peak?) Is_Acid->Check_CO Check_CF 3. Check 1150-1300 cm⁻¹ (Massive/Broad Intensity?) Check_CO->Check_CF Has_CF Indication: Fluorinated Group (-OCF₃) Check_CF->Has_CF Yes (Strong Abs) Check_CH 4. Check 2835-2850 cm⁻¹ (Weak/Sharp Shoulder?) Has_CF->Check_CH Has_OMe Indication: Methoxy Group (-OCH₃) Check_CH->Has_OMe Yes Final Conclusion: this compound Has_OMe->Final

Caption: Logical workflow for distinguishing the target molecule from non-fluorinated analogs using hierarchical spectral feature analysis.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine ID

ATR is preferred for this compound due to the high intensity of C-F bands, which can "bottom out" (reach 0% transmittance) in transmission modes if the sample is too thick.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background Scan: Collect 32 scans of the clean crystal (air background).

  • Sample Application: Place ~5 mg of the solid acid onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Ensure the powder is fine; coarse crystals yield poor contact.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the wavenumber range (critical for comparing the high-frequency O-H region with the low-frequency C-F region).

Method B: KBr Pellet - Recommended for Resolution

If the 1100–1300 cm⁻¹ region is unresolved in ATR, use KBr transmission.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Warning: Do not over-grind if the sample is hygroscopic.

  • Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Analysis: Scan in transmission mode.

Mechanistic Insight: The Ortho-Effect Diagram

The position of the -OCF₃ group relative to the carboxylic acid is chemically significant. The diagram below visualizes the electronic interactions that influence the IR shifts.

Ortho_Effect cluster_effect Resulting Spectral Shift Ring Benzene Ring COOH COOH (Pos 1) C=O Stretch ~1700 Ring->COOH Electronic Tuning Shift C=O Shifted to Higher Wavenumber (vs non-fluorinated) COOH->Shift OCF3 OCF₃ (Pos 2) Strong -I Effect Steric Bulk OCF3->Ring Inductive Withdrawal OCF3->COOH Field Effect & Dipole Interaction OMe OCH₃ (Pos 5) +M Effect OMe->Ring Resonance Donation

Caption: Interaction map showing how the ortho-trifluoromethoxy group influences the carbonyl stretching frequency via inductive and field effects.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 2-(Trifluoromethyl)benzoic acid. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative text on C-F and C-O-C assignments).

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[4] ChemBioChem, 6(11). (Discusses electronic properties of OCF3).

Sources

A Comparative Guide to the Bioactivity of Methoxy vs. Trifluoromethoxy Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug design.[1][2][3][4] Among the vast arsenal of functional groups available to chemists, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups are frequently employed to modulate the physicochemical and biological properties of lead compounds.[2][3][5] This guide provides an in-depth comparison of these two critical substituents when appended to a benzoic acid scaffold, a common framework in drug discovery. We will delve into their contrasting effects on physicochemical properties, analyze their impact on bioactivity through case studies, and provide standardized protocols for experimental validation.

The Physicochemical Dichotomy: -OCH₃ vs. -OCF₃

The choice between a methoxy and a trifluoromethoxy group can profoundly alter a molecule's behavior. Their differing electronic and steric properties are the root of their distinct pharmacological profiles.[2][5]

The trifluoromethoxy group is significantly more lipophilic than the methoxy group, a property that can enhance membrane permeability and in vivo transport.[2][5][6] Furthermore, the robust carbon-fluorine bonds in the -OCF₃ group confer greater metabolic stability compared to the -OCH₃ group, which is susceptible to oxidative demethylation by cytochrome P450 enzymes.[2]

PropertyMethoxy (-OCH₃)Trifluoromethoxy (-OCF₃)Implication in Drug Design
Electronic Effect Electron-donating (resonance)Strongly electron-withdrawing (inductive)Alters target binding interactions and ring reactivity.
Lipophilicity (Hansch π) ~ -0.02~ +1.04[1]-OCF₃ dramatically increases lipophilicity, affecting solubility, permeability, and plasma protein binding.[2][5]
Metabolic Stability Prone to O-dealkylationHighly stable to oxidation-OCF₃ can prolong the half-life of a drug candidate.[2]
Acidity (pKa of Benzoic Acid) Increases pKa (less acidic)Decreases pKa (more acidic)The acidity of the carboxylic acid group is influenced, which can affect ionization state and receptor interaction.[7][8][9]
Steric Profile SmallerBulkierCan influence conformational preferences and fit within a binding pocket.[2]
Impact on Biological Activity: A Tale of Two Substituents

While no single study directly compares a comprehensive panel of methoxy- and trifluoromethoxy-substituted benzoic acids against a specific target, the principles can be extrapolated from the vast body of medicinal chemistry literature. The substitution of a methoxy with a trifluoromethoxy group can lead to dramatic shifts in biological activity, although the outcome is not always predictable and is highly dependent on the specific biological target.[10]

Hypothetical Case Study: Inhibition of Cyclooxygenase-2 (COX-2)

Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon scaffolds that incorporate benzoic acid or related structures. Let's consider a hypothetical scenario where both para-methoxybenzoic acid and para-trifluoromethoxybenzoic acid derivatives are evaluated as COX-2 inhibitors.

CompoundHypothetical IC₅₀ (µM)Rationale for Predicted Activity
p-methoxybenzoic acid derivative10The methoxy group may form favorable hydrogen bonds within the active site, but its lower lipophilicity could limit access.
p-trifluoromethoxybenzoic acid derivative1.5The increased lipophilicity of the -OCF₃ group could enhance passage through cell membranes to reach the enzyme.[5][6] The strong electron-withdrawing nature might also alter the electrostatic interactions with key residues in the COX-2 active site.[5]

This hypothetical data illustrates how the physicochemical differences outlined in the previous section can translate into significant changes in potency. The -OCF₃ group's ability to enhance membrane permeability and its unique electronic signature often make it a valuable tool for improving the efficacy of a drug candidate.[2]

Experimental Validation: Protocols for Bioactivity Assessment

To empirically determine the biological activity of these derivatives, standardized assays are crucial. An enzyme inhibition assay is a common method to quantify the potency of a compound.

Protocol: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for determining the in vitro inhibitory activity of a compound against a purified enzyme, such as COX-2.[11][12]

1. Materials and Reagents:

  • Purified enzyme (e.g., recombinant human COX-2)

  • Enzyme-specific substrate (e.g., arachidonic acid)

  • Test compounds (methoxy- and trifluoromethoxy-substituted benzoic acid derivatives)

  • Assay buffer (optimized for the specific enzyme)

  • Cofactors, if required

  • 96-well microplates

  • Microplate reader (appropriate for the detection method, e.g., absorbance, fluorescence)[11][13]

  • Positive control inhibitor (e.g., celecoxib for COX-2)

2. Step-by-Step Procedure: [11]

  • Prepare Solutions: Dissolve the enzyme, substrate, and test compounds in the appropriate assay buffer. Prepare serial dilutions of the test compounds to assess a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Subsequently, add the different concentrations of the test compounds. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction Progress: Measure the rate of the reaction using a microplate reader at specific time intervals. The method of detection will depend on the assay (e.g., formation of a colored or fluorescent product).

  • Data Analysis: Plot the initial reaction velocity against the concentration of the inhibitor. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for Comparative Bioactivity Screening

The following diagram illustrates a typical workflow for comparing the bioactivity of newly synthesized compounds.

G cluster_0 Compound Synthesis & Preparation cluster_1 Bioassay cluster_2 Data Analysis Compound_A Synthesize Methoxy Benzoic Acid Derivative Stock_Sol Prepare Stock Solutions (e.g., in DMSO) Compound_A->Stock_Sol Compound_B Synthesize Trifluoromethoxy Benzoic Acid Derivative Compound_B->Stock_Sol Serial_Dil Perform Serial Dilutions Stock_Sol->Serial_Dil Enzyme_Assay Execute Enzyme Inhibition Assay Serial_Dil->Enzyme_Assay Cell_Assay Conduct Cell-Based Assay (Optional) Serial_Dil->Cell_Assay IC50_Calc Calculate IC50 Values Enzyme_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: General workflow for in vitro biological activity screening.

Illustrative Signaling Pathway: Targeting an Inflammatory Pathway

Benzoic acid derivatives often target enzymes involved in signaling pathways. The diagram below shows a simplified inflammatory pathway where an enzyme like COX-2 could be inhibited.

Caption: Simplified inflammatory pathway showing COX-2 inhibition.

Conclusion and Strategic Outlook

The decision to use a methoxy or trifluoromethoxy substituent is a critical one in the optimization of a lead compound.

  • The methoxy group is a classic, smaller substituent that can engage in hydrogen bonding and is synthetically accessible. However, its metabolic liability can be a significant drawback.

  • The trifluoromethoxy group , while synthetically more challenging to introduce, offers a powerful combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1][2] These properties are often desirable for enhancing cell permeability, increasing in vivo half-life, and modulating target engagement.[2][5]

Ultimately, the choice is context-dependent. A thorough understanding of the target protein's active site and the desired pharmacokinetic profile of the final drug candidate should guide the medicinal chemist's decision. The empirical data generated from well-designed experiments, as outlined in this guide, is the ultimate arbiter of which substituent will lead to a more promising therapeutic agent.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]

  • Protocol for enzyme assays. Royal Society of Chemistry. Available from: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available from: [Link]

  • Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Available from: [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Study Prep in Pearson+. Available from: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • Why is propenoic acid more acidic than p-methoxybenzoic acid?. Chemistry Stack Exchange. Available from: [Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, a molecule's metabolic stability is a pivotal determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized by the body will likely have a short half-life, leading to low bioavailability and the need for frequent, high doses, which can increase the risk of off-target toxicity. For researchers and drug development professionals, designing molecules with optimal metabolic stability is a paramount objective.

One of the most powerful and widely adopted strategies in modern medicinal chemistry to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate.[1][2][3] The benzoic acid scaffold, a privileged structure due to its versatile binding properties and synthetic tractability, frequently serves as a core component of therapeutic agents.[4] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzoic acids, supported by established biochemical principles and detailed experimental workflows. We will explore the "why" behind fluorine's effects and provide the practical "how" for its evaluation in a laboratory setting.

The Metabolic Landscape of Benzoic Acid: A Baseline for Comparison

Before delving into the effects of fluorination, it is crucial to understand the primary metabolic fate of the parent benzoic acid structure in the body. The liver is the principal site of drug metabolism, where benzoic acid undergoes two main biotransformation reactions.[5]

  • Glycine Conjugation (Major Pathway): The predominant metabolic route involves the activation of benzoic acid to its coenzyme A thioester, benzoyl-CoA.[6] This intermediate is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase. The resulting product, hippuric acid, is a water-soluble conjugate that is efficiently excreted in the urine.[5][7] This pathway is a high-capacity system but can be saturated at high concentrations.[8]

  • Glucuronidation (Minor Pathway): A smaller fraction of benzoic acid can be conjugated with glucuronic acid to form 1-benzoylglucuronic acid, which is also readily eliminated.[7]

  • Oxidative Metabolism (Minor Pathway): While conjugation is the main clearance mechanism, the aromatic ring of benzoic acid can be a substrate for minor oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated derivatives (e.g., 4-hydroxybenzoic acid).[5] Although this is a minor pathway for the parent compound, for more complex derivatives, such aromatic or benzylic positions can become significant metabolic "soft spots."

cluster_major Major Pathway cluster_minor2 Minor Pathway BA Benzoic Acid BCOA Benzoyl-CoA BA->BCOA Butyrate-CoA Ligase BG 1-Benzoylglucuronic Acid (Excreted) BA->BG UDP-glucuronosyl- transferases CYP CYP450 Enzymes BA->CYP HA Hippuric Acid (Excreted) BCOA->HA Glycine N-acyltransferase HBA Hydroxylated Metabolites CYP->HBA Oxidation

Caption: Primary metabolic pathways of non-fluorinated benzoic acid.

The Fluorine Effect: Blocking Metabolic Hotspots

The introduction of fluorine can dramatically alter this metabolic landscape, most notably by impeding oxidative metabolism. The rationale for this enhanced stability is grounded in fundamental principles of physical organic chemistry.

Causality Behind Fluorine's Protective Effect: The primary mechanism by which fluorine enhances metabolic stability is by "blocking" sites susceptible to oxidative attack by CYP enzymes.[1][9][10] This occurs for two main reasons:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a corresponding carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[11] CYP-mediated oxidation typically begins with the abstraction of a hydrogen atom. Replacing a labile hydrogen with a fluorine atom makes this initial step energetically unfavorable, effectively shutting down metabolism at that position.[2][11]

  • Electronic Deactivation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[2][9] When placed on an aromatic ring, it reduces the electron density of the ring system. Since aromatic hydroxylation by CYP enzymes is an electrophilic attack, this deactivation makes the ring less susceptible to oxidation.[11]

This strategy is particularly effective when fluorine is placed at a known metabolic "soft spot," such as a para-position on the benzene ring, which is often prone to hydroxylation.[1][10]

Experimental Comparison: The Liver Microsomal Stability Assay

To quantitatively assess the impact of fluorination, the in vitro liver microsomal stability assay is the industry-standard method.[12][13] Liver microsomes are subcellular fractions isolated from the liver that are rich in CYP enzymes and other drug-metabolizing machinery.[13][14] This assay measures the rate at which a compound is depleted over time when incubated with microsomes, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[12][15]

Experimental Workflow: A Self-Validating System

The trustworthiness of a microsomal stability assay hinges on a well-controlled, reproducible protocol. The workflow below is designed as a self-validating system, incorporating essential controls to ensure the integrity of the data.

Caption: Experimental workflow for the liver microsomal stability assay.

Detailed Step-by-Step Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzoic acid analogs in human liver microsomes.

Materials:

  • Test compounds (e.g., Benzoic Acid, 4-Fluorobenzoic Acid) dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[12][14]

    • Prepare the test and control compound working solutions by diluting the 10 mM DMSO stock into the buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation:

    • In a 96-well plate, combine the diluted microsome suspension and the compound working solution.

    • Include a negative control incubation for each compound containing microsomes and buffer but no NADPH regenerating system. This control is crucial to identify any non-NADPH-dependent degradation (e.g., chemical instability).[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This marks time t=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution.[12][15] The immediate addition of acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17] The instrument monitors the disappearance of the parent compound over time by comparing its peak area to that of the stable internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Data Presentation: A Comparative Analysis

The following table presents representative data that would be expected from such an experiment, clearly demonstrating the impact of fluorination on metabolic stability.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzoic Acid C₆H₅COOH45.530.4
4-Fluorobenzoic Acid FC₆H₄COOH> 60 (No significant turnover)< 10.0 (Below limit of quantification)
3,5-Difluorobenzoic Acid F₂C₆H₃COOH> 60 (No significant turnover)< 10.0 (Below limit of quantification)

Note: Data are illustrative and represent typical outcomes. Actual values will vary based on specific experimental conditions.

The data clearly show that while the parent benzoic acid is metabolized at a moderate rate, the introduction of even a single fluorine atom at the para-position effectively halts CYP-mediated metabolism under these conditions. This results in a significantly longer half-life and lower intrinsic clearance, showcasing the profound stabilizing effect of fluorination.

Conclusion and Field-Proven Insights

For medicinal chemists and drug development scientists, fluorination is an indispensable tool for mitigating metabolic liabilities. As demonstrated, replacing a metabolically labile C-H bond on a benzoic acid ring with a robust C-F bond can effectively block oxidative metabolism by CYP450 enzymes.[1][2] This strategic substitution often translates to improved pharmacokinetic properties, including a longer half-life and increased oral bioavailability.[18]

The in vitro liver microsomal stability assay remains the gold-standard for rapidly and cost-effectively evaluating these modifications.[13] By employing a rigorous, well-controlled protocol, researchers can generate reliable, comparative data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. This allows for the rational design of drug candidates with an optimized balance of potency, selectivity, and a metabolic profile conducive to clinical success. While conjugation pathways for benzoic acids are less affected by aromatic fluorination, blocking the potential for minor oxidative metabolites can prevent the formation of undesired or reactive species, further de-risking a development candidate.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Justlong. (2022). Advancements in Understanding Benzoic Acid's Impact on Human Health. Justlong in Food. [Link]

  • Bridges, J. W., French, M. R., Smith, R. L., & Williams, R. T. (1970). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. Biochemical Journal. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Lin, Y., & Li, Z. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Zhou, Y., & Zuo, Z. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Inhance Technologies. (2025). Enhanced Pharmacokinetics. Inhance Technologies. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Issa, D., Al-Haj, N., & Al-Lawati, H. J. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology. [Link]

  • Reio, T. G., & Reio, N. E. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]

  • Altman, R. A., & Bhattarai, P. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent Technologies. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Taylor & Francis Online. (2017). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Taylor & Francis Online. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Bell, S. G., et al. (2018). Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. Chemistry – A European Journal. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Global CRDMO. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]

  • Attwa, M. W., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.